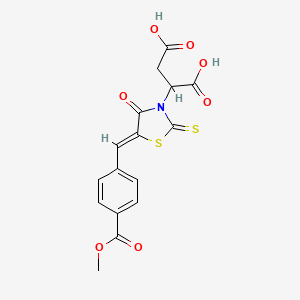
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with succinic acid and 4-(methoxycarbonyl)benzylidene . Succinic acid is often produced via microbial fermentation . The synthesis of such complex molecules usually requires multiple steps and precise control over reaction conditions .Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of its functional groups. For example, the carboxylic acid groups in the succinic acid moiety can undergo reactions such as esterification and amide formation . The thiazolidine ring might participate in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity would be influenced by the functional groups present in the molecule .科学的研究の応用
Chemical Structure and Biological Activity
The chemical compound of interest, characterized by its (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid structure, finds its relevance in the broader context of 2,4-thiazolidinedione (TZD) scaffolds and their derivatives, including benzothiazole moieties. Such compounds are pivotal in medicinal chemistry for their role in designing molecules with specific biological activities. For instance, TZDs are noted for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are significant in managing insulin resistance and type 2 diabetes mellitus (T2DM) due to their regulatory role in the insulin signaling pathway. A study highlights the journey of TZDs from 2012 to 2018, emphasizing modifications to the TZD scaffold to enhance PTP 1B inhibition. Compounds with a TZD scaffold, especially those bearing Z-configuration around the double bond of arylidene, have shown promising activities, underscoring the essential pharmacophoric features for the design of novel inhibitors [S. Verma, Yatesh Sharad Yadav, Suresh Thareja, 2019].
Environmental and Industrial Applications
The compound also intersects with environmental science, particularly in studies related to atmospheric aerosols. Research on water-soluble dicarboxylic acids and related compounds in aerosols sheds light on their molecular distributions, sources, and formation pathways. Such studies are crucial for understanding atmospheric chemistry and the environmental fate of these compounds. The review by Kawamura and Bikkina (2016) provides an updated perspective on this topic, noting the predominance and ubiquitous nature of these compounds across various geographical settings, which is essential for atmospheric pollution and climate change studies [K. Kawamura, S. Bikkina, 2016].
Synthesis and Structural Properties
The synthesis and structural exploration of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and mechanisms leading to compounds with potential biological activities. Such research underscores the diversity and complexity of reactions involving chloral and amines, leading to various intermediates and products with significant pharmacological potential [R. Issac, J. Tierney, 1996].
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
特性
IUPAC Name |
2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S2/c1-24-15(23)9-4-2-8(3-5-9)6-11-13(20)17(16(25)26-11)10(14(21)22)7-12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDANUPUXGIJDQ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

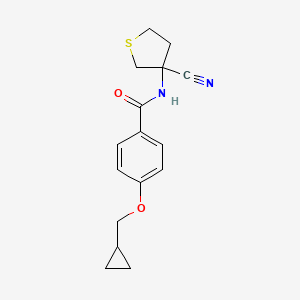
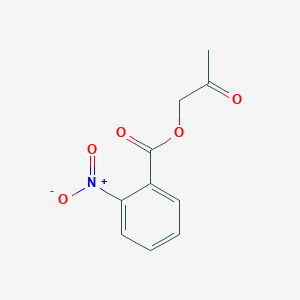
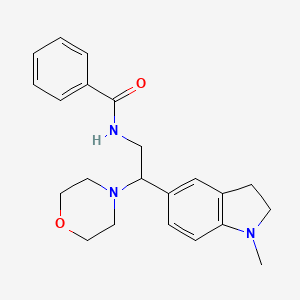
![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)
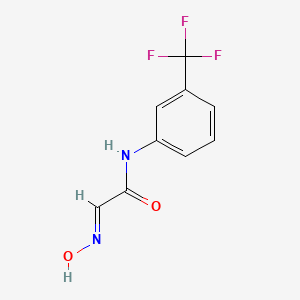
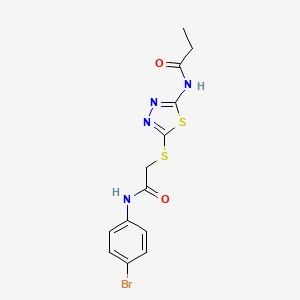
![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)


![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)